molecular formula C24H24N6O4 B6417966 3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 941955-08-4

3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6417966
CAS No.: 941955-08-4
M. Wt: 460.5 g/mol
InChI Key: STQLHUUJAXMQEL-UHFFFAOYSA-N
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Description

The compound "3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione" is a novel chemical entity of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 4-(benzyloxy)benzaldehyde and 2-methoxyethylamine. These intermediates undergo various chemical reactions, including condensation, cyclization, and methylation, to form the final compound.

Industrial Production Methods: : Industrial production requires optimizing reaction conditions for scalability and yield. This involves using specific catalysts, solvents, and temperatures to ensure efficient synthesis. Advanced techniques like flow chemistry might be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo several chemical reactions, including oxidation, reduction, substitution, and addition reactions. For instance, oxidation reactions could be catalyzed by strong oxidizing agents like potassium permanganate, while reduction reactions might involve agents such as sodium borohydride.

Common Reagents and Conditions: : Typical reagents include acids, bases, and solvents like dichloromethane or dimethyl sulfoxide. Reaction conditions are meticulously controlled to optimize yields and minimize by-products. Temperature, pressure, and reaction time are critical factors in these processes.

Major Products: : The major products from these reactions depend on the specific pathways and reagents used. For example, oxidation might yield derivatives with modified aromatic rings, while substitution reactions could introduce new functional groups into the compound’s structure.

Scientific Research Applications

Chemistry: : In chemistry, this compound is studied for its unique structural properties and reactivity patterns. It serves as a model for understanding complex organic reactions and developing new synthetic methodologies.

Biology: : In biological research, the compound is investigated for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for studying biochemical pathways and mechanisms.

Medicine: : The compound shows promise in medicinal chemistry, where it is evaluated for potential therapeutic applications. Its structure suggests possible activity against various biological targets, making it a candidate for drug development.

Industry: : In industry, the compound could be used as a precursor for synthesizing other complex molecules. Its stability and reactivity offer potential for developing new materials and chemicals with specialized functions.

Mechanism of Action

The mechanism by which 3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its specific structural features enable it to bind selectively to these targets, influencing biochemical pathways and cellular functions. The compound’s unique combination of aromatic and heterocyclic rings contributes to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Other Compounds:

Similar Compounds: : Similar compounds include 9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione and 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione. Each of these compounds shares core structural elements but differs in functional groups and substituents, influencing their chemical behavior and applications.

This compound holds a vast potential for various scientific and industrial applications, driven by its intricate structure and diverse reactivity. Its uniqueness among similar compounds underscores the importance of continued research and exploration. Fascinating, isn't it?

Properties

IUPAC Name

5-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4/c1-27-21-19(22(31)28(2)24(27)32)29(13-14-33-3)23-26-25-20(30(21)23)17-9-11-18(12-10-17)34-15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLHUUJAXMQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OCC5=CC=CC=C5)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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